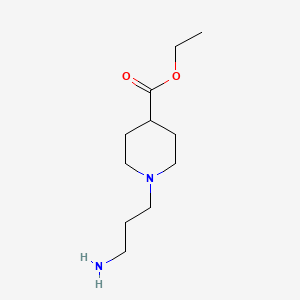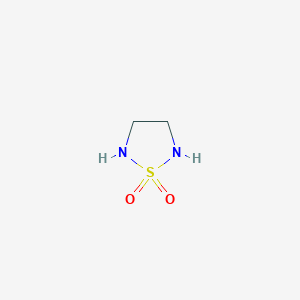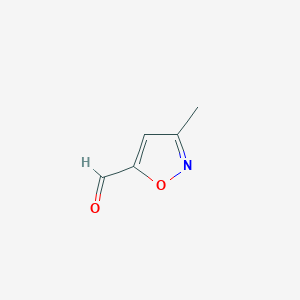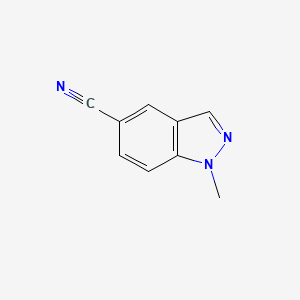
Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other biologically active compounds. Piperidine is a heterocyclic organic compound, which consists of a six-membered ring containing five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound can often be determined using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques provide information about the types of atoms in a molecule and how they are connected.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. For example, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide are generally used as carboxyl activating agents for the coupling of primary amines to yield amide bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include things like solubility, melting point, boiling point, and reactivity .
Aplicaciones Científicas De Investigación
Overview
Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate is a chemical compound with potential applications in various scientific research areas. Although the search specifically for this compound yielded limited direct results, the exploration of similar compounds and their derivatives provides insights into the broad spectrum of scientific research where such chemicals may be applied. These applications range from agricultural practices, pharmaceutical developments, to materials science, illustrating the compound's versatility and potential in advancing scientific knowledge and technological innovations.
Agricultural Enhancements
Research on ethylene perception inhibitors, such as 1-methylcyclopropene (1-MCP), demonstrates significant advancements in agricultural practices, particularly in extending the shelf life and maintaining the quality of fruits and vegetables. These inhibitors have been utilized to understand better the role of ethylene in ripening and senescence processes, offering commercial technology to improve product quality significantly (C. Watkins, 2006). Similarly, compounds like Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate could find applications in developing new agricultural technologies that manipulate plant hormones to benefit crop production and postharvest management.
Medical and Pharmaceutical Research
Ethyl carbamate (urethane), with structural similarities to the subject compound, shows its genotoxic and carcinogenic properties across several species, highlighting its use strictly for research purposes. Such studies aid in understanding chemical mutagenesis, particularly in germ cells, which is crucial for developing cancer treatments and understanding carcinogenesis mechanisms (T. Shibuya & K. Morimoto, 1993). This suggests that compounds like Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate could be instrumental in biomedical research, especially in studies related to cellular responses to chemical exposures.
Advanced Materials Development
In materials science, the modification and application of polymers are rapidly evolving fields. For instance, the esterification of hyaluronan to produce new materials with varied biological properties opens up avenues for clinical applications, from drug delivery systems to scaffolding for tissue engineering (D. Campoccia et al., 1998). Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate could similarly contribute to synthesizing new polymers or modifying existing ones to create materials with novel properties for medical and technological applications.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-(3-aminopropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-11(14)10-4-8-13(9-5-10)7-3-6-12/h10H,2-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQYLKMTBDPINH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1311842.png)





![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1311857.png)





